1-(2-Hydroxyethyl)-4-(3-hydroxypropyl)piperidine

Description

The exact mass of the compound 4-Piperidinepropanol, 1-(2-hydroxyethyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 82316. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

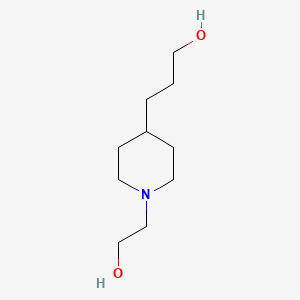

3-[1-(2-hydroxyethyl)piperidin-4-yl]propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2/c12-8-1-2-10-3-5-11(6-4-10)7-9-13/h10,12-13H,1-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCZXNEGHMZUDNS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CCCO)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5066530 |

Source

|

| Record name | 4-Piperidinepropanol, 1-(2-hydroxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19780-85-9, 52005-98-8 |

Source

|

| Record name | 1-(2-Hydroxyethyl)-4-piperidinepropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19780-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Hydroxyethyl)-4-piperidinepropanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019780859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Hydroxypropyl)piperidine-1-ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052005988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19780-85-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82316 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Piperidinepropanol, 1-(2-hydroxyethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Piperidinepropanol, 1-(2-hydroxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-hydroxyethyl)piperidine-4-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.353 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(hydroxypropyl)piperidine-1-ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.344 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(2-HYDROXYETHYL)-4-PIPERIDINEPROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O56E41C846 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-hydroxyethyl)-4-(3-hydroxypropyl)piperidine

This guide provides a comprehensive overview of the synthesis and characterization of 1-(2-hydroxyethyl)-4-(3-hydroxypropyl)piperidine, a disubstituted piperidine derivative with potential applications in pharmaceutical research and development. The piperidine scaffold is a crucial component in numerous biologically active compounds, making the development of novel synthetic routes and detailed characterization of its derivatives a significant endeavor for researchers and drug development professionals.[1][2] This document offers a detailed, step-by-step methodology, grounded in established chemical principles, to facilitate the successful synthesis and rigorous characterization of this target molecule.

Introduction to this compound

This compound is a tertiary amine featuring two hydroxyl groups at the termini of ethyl and propyl chains attached to the 1 and 4 positions of the piperidine ring, respectively. The presence of these functional groups offers multiple points for further chemical modification, making it a versatile building block in medicinal chemistry. The polarity imparted by the hydroxyl groups and the tertiary amine nitrogen suggests potential utility in modulating pharmacokinetic properties such as solubility and bioavailability.

Key Molecular Properties:

| Property | Value | Source |

| CAS Number | 19780-85-9 | [3][4][5] |

| Molecular Formula | C₁₀H₂₁NO₂ | [4] |

| Molecular Weight | 187.28 g/mol | [4] |

| Appearance | White to light yellow powder or crystal | |

| Melting Point | 46.0 to 51.0 °C | |

| Purity (GC) | >98.0% |

Strategic Approach to Synthesis

The synthesis of this compound can be approached through a convergent strategy, commencing from commercially available 4-piperidinepropanol. This approach involves the initial protection of the primary alcohol on the propyl side chain, followed by N-alkylation to introduce the 2-hydroxyethyl group, and concluding with deprotection. This method is selected for its high selectivity and the use of well-established, high-yielding reactions.

The overall synthetic workflow is depicted in the following diagram:

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols

Part 1: Protection of 4-Piperidinepropanol

The initial step involves the selective protection of the primary hydroxyl group of 4-piperidinepropanol using tert-butyldiphenylsilyl chloride (TBDPSCl). The TBDPS protecting group is chosen for its steric bulk, which favors reaction at the less hindered primary alcohol, and its stability under the basic conditions of the subsequent N-alkylation step.

Protocol:

-

To a solution of 4-piperidinepropanol (1 equivalent) in anhydrous dimethylformamide (DMF), add imidazole (2.5 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of tert-butyldiphenylsilyl chloride (1.1 equivalents) in DMF dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield tert-butyl(3-(piperidin-4-yl)propoxy)diphenylsilane.

Part 2: N-Alkylation of the Protected Piperidine

The secondary amine of the protected piperidine is then alkylated with 2-bromoethanol to introduce the 2-hydroxyethyl moiety. Potassium carbonate is used as a mild base to neutralize the hydrobromic acid formed during the reaction.

Protocol:

-

To a solution of tert-butyl(3-(piperidin-4-yl)propoxy)diphenylsilane (1 equivalent) in acetonitrile, add potassium carbonate (3 equivalents) and 2-bromoethanol (1.2 equivalents).

-

Heat the mixture to reflux (approximately 82 °C) and maintain for 18-24 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude N-alkylated product, which can be used in the next step without further purification if TLC indicates sufficient purity.

Part 3: Deprotection to Yield the Final Product

The final step is the removal of the TBDPS protecting group to unmask the primary alcohol. Tetrabutylammonium fluoride (TBAF) is a standard reagent for the cleavage of silyl ethers.

Protocol:

-

Dissolve the crude product from the previous step in tetrahydrofuran (THF).

-

Add a 1 M solution of TBAF in THF (1.5 equivalents).

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the deprotection by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the final product, this compound. The product can be further purified by recrystallization if necessary.

Comprehensive Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The following analytical techniques are employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of the target molecule. Both ¹H and ¹³C NMR spectra should be acquired.

¹H NMR Spectroscopy (Predicted, 400 MHz, CDCl₃):

-

δ ~3.65 (t, 2H): Triplet corresponding to the methylene protons adjacent to the hydroxyl group of the 2-hydroxyethyl chain (-N-CH₂-CH₂ -OH).

-

δ ~3.60 (t, 2H): Triplet for the methylene protons adjacent to the hydroxyl group of the 3-hydroxypropyl chain (-CH₂-CH₂ -OH).

-

δ ~2.80 (m, 2H): Multiplet for the equatorial protons at C2 and C6 of the piperidine ring.

-

δ ~2.55 (t, 2H): Triplet for the methylene protons adjacent to the piperidine nitrogen (-CH₂ -CH₂-OH).

-

δ ~2.00 (m, 2H): Multiplet for the axial protons at C2 and C6 of the piperidine ring.

-

δ ~1.70 (m, 2H): Multiplet for the equatorial protons at C3 and C5 of the piperidine ring.

-

δ ~1.40-1.60 (m, 5H): Overlapping multiplets for the remaining methylene protons of the propyl chain and the proton at C4 of the piperidine ring.

-

δ ~1.25 (m, 2H): Multiplet for the axial protons at C3 and C5 of the piperidine ring.

-

Broad singlets: For the two -OH protons, which may be exchangeable with D₂O.

¹³C NMR Spectroscopy (Predicted, 100 MHz, CDCl₃):

-

δ ~62.5: Methylene carbon of the propyl chain adjacent to the hydroxyl group (-CH₂ -OH).

-

δ ~60.0: Methylene carbon of the ethyl chain adjacent to the hydroxyl group (-CH₂ -OH).

-

δ ~58.0: Methylene carbon of the ethyl chain adjacent to the piperidine nitrogen (-CH₂ -N).

-

δ ~54.0: Methylene carbons at C2 and C6 of the piperidine ring.

-

δ ~36.0: Methine carbon at C4 of the piperidine ring.

-

δ ~32.0: Methylene carbons at C3 and C5 of the piperidine ring.

-

δ ~30.0 & ~29.0: The remaining two methylene carbons of the propyl chain.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups. The spectrum of piperidine and its derivatives is well-documented.[6]

Expected IR Absorption Bands (KBr pellet or thin film):

-

~3300-3400 cm⁻¹ (broad): O-H stretching vibration, indicative of the two hydroxyl groups.

-

~2930 cm⁻¹ and ~2850 cm⁻¹: C-H stretching vibrations of the methylene groups in the piperidine ring and alkyl chains.

-

~1450 cm⁻¹: C-H bending (scissoring) vibrations.

-

~1050-1150 cm⁻¹: C-N stretching of the tertiary amine and C-O stretching of the primary alcohols.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectrum (Electrospray Ionization, ESI+):

-

[M+H]⁺: The protonated molecular ion should be observed at m/z 188.16, confirming the molecular weight of the compound.

-

Fragmentation Pattern: Common fragmentation pathways would include the loss of water (m/z 170.15), loss of the hydroxyethyl group (m/z 144.14), and cleavage of the propyl chain.

The overall experimental workflow, from synthesis to characterization, is summarized below:

Caption: General experimental workflow for synthesis and characterization.

Conclusion

This guide outlines a robust and reproducible methodology for the synthesis and characterization of this compound. By following the detailed protocols and utilizing the described analytical techniques, researchers can confidently prepare and validate this valuable chemical intermediate. The principles and techniques described herein are broadly applicable to the synthesis of other substituted piperidine derivatives, underscoring the fundamental importance of this heterocyclic scaffold in modern drug discovery.

References

- Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13, 1614–1620.

- Zell, D., & Hoffmann, H. M. (1974). U.S. Patent No. 3,845,062. Washington, DC: U.S.

- Krasavin, M. (2023).

- Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189.

-

Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]

- Pickett, H. M., & Paddock, J. K. (1969). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic properties. Journal of the American Chemical Society, 91(19), 5237-5241.

- Reddemma, M., et al. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2), a473-a482.

-

PubChem. (n.d.). 1-(2-Hydroxyethyl)-4-piperidinepropanol. Retrieved from [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijnrd.org [ijnrd.org]

- 3. scbt.com [scbt.com]

- 4. 1-(2-Hydroxyethyl)-4-piperidinepropanol | C10H21NO2 | CID 88244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 19780-85-9 | TCI AMERICA [tcichemicals.com]

- 6. stacks.cdc.gov [stacks.cdc.gov]

physicochemical properties of 1-(2-hydroxyethyl)-4-(3-hydroxypropyl)piperidine

An In-Depth Technical Guide to the Physicochemical Properties of 1-(2-hydroxyethyl)-4-(3-hydroxypropyl)piperidine

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the characterization of this compound, a substituted piperidine derivative of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights into the experimental determination and theoretical prediction of its core physicochemical properties. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity. This guide will serve as a foundational resource for researchers aiming to understand and utilize this compound in their work, ensuring a robust and reproducible approach to its scientific evaluation.

Introduction and Molecular Overview

This compound is a bifunctional piperidine derivative featuring two primary alcohol moieties. The piperidine ring, a common scaffold in pharmaceuticals, imparts a basic nitrogen center, influencing properties such as pKa and solubility. The dual hydroxyl groups enhance its polarity and potential for hydrogen bonding, which are critical factors in its interaction with biological systems and its formulation characteristics. Understanding the interplay of these structural features is paramount for predicting its behavior in various applications.

Below is the two-dimensional structure of the molecule.

Caption: 2D Structure of this compound.

Core Physicochemical Properties: A Predictive Overview

Table 1: Computed Physicochemical Properties of this compound

| Property | Predicted Value | Source |

| Molecular Formula | C10H21NO2 | [1] |

| Molecular Weight | 187.28 g/mol | [1] |

| XLogP3-AA (logP) | 0.4 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bond Count | 5 | [1] |

| Topological Polar Surface Area | 43.7 Ų | [1] |

| CAS Number | 19780-85-9 | [2] |

Experimental Determination of Physicochemical Properties

This section outlines the recommended experimental protocols for the empirical validation of the key .

Determination of pKa (Acid Dissociation Constant)

The pKa value is critical for understanding the ionization state of the molecule at different pH values, which in turn influences its solubility, absorption, and interaction with biological targets. The tertiary amine of the piperidine ring is the primary ionizable group.

Recommended Methodology: Potentiometric Titration

Potentiometric titration is a robust and accurate method for determining the pKa of ionizable compounds.[3][4]

Step-by-Step Protocol:

-

Preparation of the Analyte Solution: Accurately weigh and dissolve a sample of this compound in deionized water to a known concentration (e.g., 0.01 M). To maintain a constant ionic strength, 0.1 M potassium chloride can be used as the solvent.[3]

-

Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the analyte solution in a thermostated vessel (e.g., at 25 ± 0.5 °C) and use a magnetic stirrer for continuous mixing.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments and record the pH after each addition.

-

Data Analysis: Plot the pH values against the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point, where half of the piperidine nitrogen atoms are protonated.[5] This can be determined from the inflection point of the curve. The experiment should be performed in triplicate to ensure reproducibility.[3]

Caption: Workflow for pKa Determination by Potentiometric Titration.

Determination of logP (Octanol-Water Partition Coefficient)

LogP is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties, including absorption and distribution.[6]

Recommended Methodology: Shake-Flask Method

The shake-flask method is the gold standard for experimental logP determination.[6][7]

Step-by-Step Protocol:

-

Solvent Preparation: Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol.

-

Sample Preparation: Dissolve a known amount of this compound in the aqueous phase.

-

Partitioning: Combine equal volumes of the aqueous solution and the n-octanol phase in a separatory funnel. Shake the funnel vigorously for a set period (e.g., 24 hours) at a constant temperature to allow for equilibrium to be reached.

-

Phase Separation: Allow the two phases to separate completely.

-

Concentration Analysis: Determine the concentration of the compound in both the aqueous and n-octanol phases using a validated analytical method, such as HPLC-UV.

-

Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[6]

Determination of Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug's bioavailability and formulation.[8]

Recommended Methodology: Equilibrium Shake-Flask Method

This method determines the thermodynamic equilibrium solubility of a compound.[7]

Step-by-Step Protocol:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous media (e.g., purified water, and buffers at pH 1.2, 4.5, and 6.8 to mimic physiological conditions).[9]

-

Equilibration: Seal the vials and agitate them in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-72 hours) to reach equilibrium. The presence of undissolved solid should be visually confirmed.[7]

-

Sample Processing: After incubation, centrifuge the samples to pellet the undissolved solid. Carefully collect an aliquot of the supernatant.

-

Filtration: Filter the supernatant through a suitable syringe filter (e.g., 0.22 µm PVDF) that does not bind the compound.[7]

-

Concentration Analysis: Dilute the filtered supernatant and analyze the concentration of the dissolved compound using a validated analytical method like HPLC-UV.

-

Reporting: The solubility is reported as the concentration of the saturated solution (e.g., in mg/mL or µg/mL).

Spectroscopic and Thermal Analysis

A complete characterization of this compound should also include spectroscopic and thermal analysis to confirm its structure and assess its stability.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the O-H and C-N bonds.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To determine the melting point, and decomposition temperature, and to assess thermal stability.

Safety and Handling

Based on related piperidine derivatives, this compound should be handled with care. It is predicted to be a skin and eye irritant.[1] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses), should be strictly followed.

Conclusion

This technical guide provides a comprehensive roadmap for the physicochemical characterization of this compound. By following the detailed protocols for determining pKa, logP, and aqueous solubility, researchers can generate the robust and reliable data necessary for advancing their research and development activities. The combination of predictive modeling and empirical testing outlined herein ensures a thorough understanding of this promising molecule.

References

-

Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences, 27(4), 925-929. [Link]

-

PubMed. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). [Link]

-

Chemaxon. (n.d.). LogP and logD calculations. [Link]

-

Gao, C., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2014). (PDF) Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25 ±0.5oC). [Link]

-

Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. [Link]

-

ResearchGate. (n.d.). Report: Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5°C) | Request PDF. [Link]

-

PubChem. (n.d.). 1-(2-Hydroxyethyl)-4-piperidone. [Link]

-

PubChem. (n.d.). 1-(2-Hydroxyethyl)-4-piperidinepropanol. [Link]

-

ResearchGate. (n.d.). Classification of Log P calculation methods according to Mannhold[3]. [Link]

-

Loba Chemie. (2019). 1-(2-HYDROXYETHYL) PIPERIDINE For synthesis MSDS. [Link]

-

World Health Organization. (n.d.). Annex 4. [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. [Link]

Sources

- 1. 1-(2-Hydroxyethyl)-4-piperidinepropanol | C10H21NO2 | CID 88244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. applications.emro.who.int [applications.emro.who.int]

- 4. Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. acdlabs.com [acdlabs.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. who.int [who.int]

A Deep Dive into the Spectroscopic Signature of 1-(2-hydroxyethyl)-4-(3-hydroxypropyl)piperidine: A Technical Guide

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. 1-(2-hydroxyethyl)-4-(3-hydroxypropyl)piperidine, a disubstituted piperidine derivative, represents a class of scaffolds with significant potential in medicinal chemistry. The piperidine ring is a prevalent feature in many approved drugs, valued for its ability to impart favorable pharmacokinetic properties. The hydroxyalkyl substituents on this particular molecule offer sites for further functionalization and potential hydrogen bonding interactions with biological targets.

This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the structural characterization of this compound. Moving beyond a simple recitation of data, this document delves into the "why" behind the expected spectral features, offering a framework for researchers to interpret their own data with confidence. The protocols and interpretations presented herein are grounded in established principles and validated through authoritative sources.

Molecular Structure and Spectroscopic Overview

The structure of this compound features a central piperidine ring substituted at the nitrogen (N1) with a 2-hydroxyethyl group and at the C4 position with a 3-hydroxypropyl group. This combination of a tertiary amine, a flexible six-membered ring, and two primary alcohol functionalities dictates its unique spectroscopic fingerprint.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide unambiguous evidence for its structure.

¹H NMR Spectroscopy: A Proton-by-Proton Analysis

The ¹H NMR spectrum will reveal the number of distinct proton environments, their electronic surroundings (chemical shift), their neighboring protons (spin-spin splitting), and the number of protons in each environment (integration).

Expected Chemical Shifts and Splitting Patterns:

The piperidine ring exists predominantly in a chair conformation, leading to distinct axial and equatorial proton signals, though these can sometimes be broad or complex due to ring flipping.[1]

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Rationale and Field Insights |

| -CH₂-OH (N-ethyl) | ~3.6 | Triplet (t) | Protons adjacent to the hydroxyl group are deshielded. They will be split by the neighboring -CH₂-N group. |

| -N-CH₂- (N-ethyl) | ~2.5 | Triplet (t) | These protons are adjacent to the electron-withdrawing nitrogen atom. They are split by the -CH₂-OH protons. |

| -CH₂-OH (C4-propyl) | ~3.5 | Triplet (t) | Similar to the other hydroxyl-adjacent protons, these are deshielded and split by the adjacent methylene group. |

| Piperidine H2/H6 (axial & equatorial) | ~2.8 - 3.0 (eq), ~2.0 - 2.2 (ax) | Multiplet (m) | Protons alpha to the nitrogen are significantly deshielded. The equatorial protons are typically further downfield than the axial ones. |

| Piperidine H3/H5 (axial & equatorial) | ~1.6 - 1.8 (eq), ~1.2 - 1.4 (ax) | Multiplet (m) | These protons are part of the piperidine ring backbone. |

| Piperidine H4 | ~1.4 - 1.6 | Multiplet (m) | A single proton at a branch point, coupled to multiple neighbors. |

| -CH₂- (propyl, adjacent to ring) | ~1.4 - 1.6 | Multiplet (m) | Standard alkyl chain protons. |

| -CH₂- (propyl, middle) | ~1.2 - 1.4 | Multiplet (m) | Shielded alkyl protons, expected to show complex splitting. |

| -OH (x2) | Variable (broad singlet) | Broad Singlet (br s) | The chemical shift of hydroxyl protons is concentration and solvent dependent and they often do not couple to adjacent protons due to rapid exchange. |

Note: Chemical shifts are predictions and can vary based on solvent and concentration. Data from similar structures and general chemical shift tables inform these estimates.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will show a distinct signal for each unique carbon atom in the molecule.

Expected Chemical Shifts:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale and Field Insights |

| -CH₂-OH (N-ethyl) | ~60 | Carbon attached to an oxygen atom is significantly deshielded. |

| -N-CH₂- (N-ethyl) | ~58 | Carbon alpha to nitrogen is deshielded. |

| Piperidine C2/C6 | ~54 | These carbons are alpha to the nitrogen atom within the ring. |

| -CH₂-OH (C4-propyl) | ~63 | Similar to the other -CH₂OH carbon. |

| Piperidine C4 | ~38 | A methine carbon within the ring. |

| Piperidine C3/C5 | ~32 | Standard alkane-like carbons within the ring structure. |

| -CH₂- (propyl, adjacent to ring) | ~35 | Alkyl chain carbon. |

| -CH₂- (propyl, middle) | ~20 | A more shielded alkyl carbon. |

Note: These predictions are based on established chemical shift increments and data from related piperidine structures.[2]

Experimental Protocol: NMR Data Acquisition

A robust NMR protocol is essential for high-quality, interpretable data.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent is critical; for instance, D₂O will cause the -OH proton signals to disappear due to H-D exchange, which can be a useful diagnostic tool.[2]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) for ¹H and ¹³C NMR in organic solvents.[2] For D₂O, a different standard like TSP is used.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.[3]

-

¹H NMR Acquisition Parameters:

-

Pulse Angle: 30-45 degrees.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans for a sufficiently concentrated sample.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled experiment (e.g., zgpg30) is standard.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Caption: Standard NMR workflow from sample preparation to spectral analysis.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent technique for identifying the presence of specific functional groups.

Characteristic Absorption Bands

The IR spectrum of this compound will be dominated by absorptions from its O-H, C-H, and C-N bonds.

| Functional Group | Expected Absorption (cm⁻¹) | Appearance | Rationale and Field Insights |

| Alcohol O-H | 3200 - 3550 | Broad, Strong | The broadness is due to intermolecular hydrogen bonding between the alcohol groups. This is one of the most diagnostic peaks in the spectrum.[4] |

| Alkane C-H | 2850 - 2950 | Strong, Sharp | These absorptions arise from the C-H stretching vibrations of the piperidine ring and the alkyl side chains. Their presence is expected but less diagnostic than the O-H stretch.[4] |

| Tertiary Amine C-N | 1050 - 1250 | Medium | The C-N stretching vibration for a tertiary amine is often in the fingerprint region and can be difficult to assign definitively without comparison to reference spectra.[5] |

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. A small amount of the crystalline powder is placed directly on the ATR crystal.[6] Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

-

Background Scan: A background spectrum of the empty instrument (or clean ATR crystal) is recorded first. This is crucial to subtract atmospheric CO₂ and H₂O absorptions.

-

Sample Scan: The sample is scanned, typically over the range of 4000 to 400 cm⁻¹.

-

Data Analysis: The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby confirming the molecular weight and offering clues about its structure.

Expected Ionization and Fragmentation

Using a soft ionization technique like Electrospray Ionization (ESI), the compound is expected to readily protonate at the basic piperidine nitrogen to form the molecular ion [M+H]⁺.

-

Molecular Weight: C₁₀H₂₁NO₂ = 187.28 g/mol [7]

-

Expected [M+H]⁺ ion: m/z ≈ 188.29

Fragmentation Pathways:

Tandem MS (MS/MS) on the precursor ion at m/z 188 would reveal characteristic fragmentation patterns. The fragmentation of N-substituted piperidines is often initiated at the nitrogen atom.[8]

-

Alpha-Cleavage: The most common fragmentation pathway for amines is cleavage of the C-C bond adjacent to the nitrogen. This would lead to the loss of the hydroxyethyl group or cleavage within the ring, resulting in stable iminium ions.[8]

-

Loss of Water: The presence of hydroxyl groups makes the neutral loss of water (H₂O, 18 Da) a highly probable fragmentation pathway, leading to a fragment ion at m/z ≈ 170.

-

Ring Opening: Fragmentation can also involve the opening of the piperidine ring followed by further cleavage.

Caption: Predicted major fragmentation pathways for [M+H]⁺ of the target molecule.

Experimental Protocol: MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.

-

Infusion: The sample solution is directly infused into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

MS Scan: Acquire a full scan mass spectrum to identify the [M+H]⁺ ion.

-

MS/MS Scan: Select the [M+H]⁺ ion (m/z 188) as the precursor and perform a product ion scan to obtain the fragmentation pattern.

Conclusion

The structural confirmation of this compound relies on the synergistic application of NMR, IR, and MS. ¹H and ¹³C NMR will define the complete carbon-hydrogen framework. IR spectroscopy will quickly confirm the presence of the crucial hydroxyl functional groups. Finally, ESI-MS will verify the molecular weight and provide structural insights through predictable fragmentation patterns. This guide provides the theoretical foundation and practical protocols for researchers to confidently acquire and interpret the spectroscopic data for this molecule, ensuring the scientific integrity of their work in drug discovery and development.

References

-

Nicholas R. Babij, et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]

-

Guiyin Zhou, et al. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science. Available at: [Link]

-

Hugo E. Gottlieb, et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Impurities. The Journal of Organic Chemistry. Available at: [Link]

-

Mallak Specialties Pvt Ltd. (n.d.). N-(2-Hydroxyethyl) Piperidine. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Absorption Table. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

R. S. McDonald. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from [Link]

-

M. D. Cockman, et al. (2015). Two polymorphs of 4-hydroxypiperidine with different NH configurations. CrystEngComm. Available at: [Link]

Sources

- 1. Two polymorphs of 4-hydroxypiperidine with different NH configurations - CrystEngComm (RSC Publishing) DOI:10.1039/C4CE02477J [pubs.rsc.org]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 4. IR Absorption Table [webspectra.chem.ucla.edu]

- 5. Infrared Spectrometry [www2.chemistry.msu.edu]

- 6. This compound 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

The Piperidine Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide on the Biological Activities of Substituted Piperidine Compounds

Introduction: The Enduring Relevance of the Piperidine Ring

The piperidine motif, a six-membered nitrogen-containing heterocycle, stands as a cornerstone in the architecture of a vast number of biologically active molecules.[1][2][3] Its prevalence in over twenty classes of pharmaceuticals and numerous natural alkaloids underscores its significance as a "privileged scaffold" in medicinal chemistry.[1][4] The conformational flexibility of the piperidine ring, coupled with its ability to engage in a variety of intermolecular interactions, makes it an exceptionally versatile building block for the design of therapeutic agents targeting a wide spectrum of diseases.[2] This guide provides a comprehensive exploration of the diverse biological activities of substituted piperidine compounds, delving into their mechanisms of action, key structure-activity relationships, and the experimental methodologies employed in their evaluation.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

Substituted piperidines have emerged as a promising class of compounds in oncology, demonstrating the ability to modulate critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.[5][6]

A. Mechanisms of Action in Cancer Therapy

The anticancer effects of piperidine derivatives are multifaceted, often involving the modulation of key signaling pathways such as STAT-3, NF-κB, and PI3K/Akt.[5]

-

Induction of Apoptosis: Many piperidine-containing compounds exert their cytotoxic effects by triggering programmed cell death, or apoptosis. This can be achieved through the activation of mitochondrial pathways, leading to the release of cytochrome c and subsequent activation of caspases.[5] For instance, certain derivatives have been shown to upregulate the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, thereby shifting the cellular balance towards apoptosis.[5]

-

Cell Cycle Arrest: Disruption of the normal cell cycle is another key mechanism. Piperidine compounds can induce cell cycle arrest at various checkpoints, preventing cancer cells from progressing through division and proliferation.[5]

-

Inhibition of Angiogenesis and Metastasis: The formation of new blood vessels (angiogenesis) and the spread of cancer cells to distant sites (metastasis) are critical for tumor growth and progression. Piperine, a well-known piperidine alkaloid, has demonstrated both anti-angiogenic and anti-metastatic properties.[5][6]

B. Key Examples of Anticancer Piperidine Compounds

-

Piperine: Found in black pepper, piperine has shown therapeutic potential against a range of cancers including breast, lung, prostate, and ovarian cancer.[5] It has been reported to inhibit cancer stem cell self-renewal and enhance the efficacy of conventional chemotherapeutic drugs.[6][7][8]

-

Spirooxindolopyrrolidine-embedded Piperidinones: These complex heterocyclic systems have demonstrated significant cytotoxicity and apoptosis induction in various cancer cell lines.[4]

-

N-substituted-piperidine analogs: Certain N-substituted derivatives have shown promising activity against breast cancer cell lines, with some exhibiting potent cytotoxic effects.

C. Experimental Workflow: Evaluation of Anticancer Activity

The assessment of the anticancer potential of novel piperidine compounds involves a hierarchical series of in vitro and in vivo assays.

Caption: A typical workflow for evaluating the anticancer properties of new chemical entities.

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the substituted piperidine compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

II. Neuroprotective and CNS-Related Activities

The piperidine scaffold is a prominent feature in many drugs targeting the central nervous system (CNS), including treatments for Alzheimer's disease, neuropathic pain, and psychosis.[2][4][9]

A. Alzheimer's Disease: A Multi-pronged Approach

Substituted piperidines have been designed to combat Alzheimer's disease through multiple mechanisms:

-

Cholinesterase Inhibition: Donepezil, a well-known piperidine derivative, is a potent acetylcholinesterase (AChE) inhibitor.[4] By inhibiting the breakdown of acetylcholine, it helps to improve cognitive function. Novel piperidine derivatives are being developed to inhibit both AChE and butyrylcholinesterase (BuChE).[4]

-

Aβ Aggregation Inhibition: Some piperidine derivatives have been shown to inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease.[10]

-

Antioxidant and Metal Chelating Properties: Oxidative stress and metal dyshomeostasis are also implicated in Alzheimer's pathology. Certain piperidine compounds possess antioxidant and metal-chelating properties, offering additional neuroprotective benefits.[4][11]

B. Analgesic and Antipsychotic Effects

-

Analgesia: The piperidine ring is a core component of many opioid analgesics, such as morphine and meperidine.[4][12] Researchers are actively synthesizing novel 4-aminomethyl piperidine derivatives that target the µ-opioid receptor for pain management.

-

Antipsychotics: Piperidine derivatives like pimozide and pipotiazine are used as antipsychotic medications.[12] Newer benzoxazole-piperidine derivatives are being developed with high affinity for dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors, aiming for improved efficacy and reduced side effects.[9]

C. Signaling Pathway: Cholinesterase Inhibition

Caption: Mechanism of action of piperidine-based AChE inhibitors.

III. Antimicrobial and Antifungal Activities

The emergence of drug-resistant pathogens has spurred the search for new antimicrobial agents, and substituted piperidines have shown considerable promise in this area.[13]

A. Antibacterial and Antifungal Mechanisms

-

Ergosterol Biosynthesis Inhibition: Some 4-aminopiperidines have been identified as novel antifungal agents that target ergosterol biosynthesis, a crucial component of the fungal cell membrane.

-

Targeting Bacterial Cell Wall Synthesis: While specific mechanisms are still under investigation for many compounds, disruption of bacterial cell wall synthesis is a common target for antibacterial agents.

-

Inhibition of Key Enzymes: Piperidine derivatives may also exert their antimicrobial effects by inhibiting essential bacterial or fungal enzymes.

B. Structure-Activity Relationship Insights

Studies on piperidinothiosemicarbazone derivatives have revealed that the nature and position of substituents on the piperidine and associated rings significantly influence antimycobacterial activity.[14] For instance, the replacement of a pyridine ring with a pyrazine ring can have a notable impact on potency.[14]

C. Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Bacterial/Fungal Culture: Grow the target microorganism in an appropriate liquid medium to the mid-logarithmic phase.

-

Compound Dilution: Prepare a series of two-fold dilutions of the piperidine compound in a 96-well microplate.

-

Inoculation: Inoculate each well with a standardized suspension of the microorganism.

-

Incubation: Incubate the microplate at the optimal temperature for the microorganism for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

IV. Cardiovascular and Other Biological Activities

The therapeutic potential of substituted piperidines extends to the cardiovascular system and beyond.

-

Antihypertensive Effects: Certain piperidine derivatives have demonstrated antihypertensive properties, although the specific mechanisms are varied and often depend on the overall molecular structure.[9]

-

Antiviral Activity: N-benzyl piperidines have shown activity against the H1N1 influenza virus by interacting with the hemagglutinin fusion peptide.[4] Other derivatives have been identified as potential inhibitors of the SARS-CoV-2 main protease.[4]

-

Anti-inflammatory and Antioxidant Properties: Many piperidine compounds, including the natural alkaloid piperine, possess anti-inflammatory and antioxidant activities.[9][13][15][16] These properties are often attributed to their ability to scavenge free radicals and modulate inflammatory signaling pathways.[15]

V. Conclusion and Future Perspectives

The piperidine scaffold continues to be a highly fruitful starting point for the design and discovery of new therapeutic agents. Its structural versatility allows for fine-tuning of physicochemical and pharmacological properties to achieve desired biological activities. Future research will likely focus on the development of highly selective and potent piperidine derivatives with improved safety profiles. The integration of computational methods, such as molecular docking and dynamic simulations, will undoubtedly accelerate the identification of novel lead compounds and the optimization of existing ones.[17] As our understanding of the molecular basis of diseases deepens, the rational design of substituted piperidines will continue to play a pivotal role in addressing unmet medical needs across a wide range of therapeutic areas.

References

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Encyclopedia.pub. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

-

Ghosh, S., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology. [Link]

-

Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences. [Link]

-

ResearchGate. (n.d.). Biological activities of piperidine alkaloids. [Link]

-

Wang, Y., et al. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Drug Design, Development and Therapy. [Link]

-

International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. [Link]

-

Kwiecień, H., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules. [Link]

-

Velkov, T., et al. (2026). Synthesis and Biological Evaluation of the Complete Octapeptin Natural Product Series. Journal of Medicinal Chemistry. [Link]

-

De Luca, L., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. [Link]

-

Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A. [Link]

-

Hopax. (n.d.). The Role of Piperidine Derivatives in Pharmaceutical Synthesis. [Link]

-

Naseem, H., et al. (2021). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Authorea Preprints. [Link]

-

Lin, Z., et al. (2008). In vivo evaluation of piperine and synthetic analogues as potential treatments for vitiligo using a sparsely pigmented mouse model. British Journal of Dermatology. [Link]

-

de Almeida, L., et al. (2015). Synthesis and biological evaluation of novel piperidine-benzodioxole derivatives designed as potential leishmanicidal drug candidates. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Lee, J. H., et al. (2012). Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics. Bioorganic & Medicinal Chemistry Letters. [Link]

-

ResearchGate. (2016). (PDF) Antimicrobial and antioxidant activities of piperidine derivatives. [Link]

-

Nayak, S. K., et al. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega. [Link]

-

ResearchGate. (2025). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. [Link]

-

ResearchGate. (n.d.). A Review of Chemistry and Pharmacology of Piperidine Alkaloids of Pinus and Related Genera. [Link]

-

Al-Ostoot, F. H., et al. (2023). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. Molecules. [Link]

-

Gorgani, L., et al. (2023). The Promise of Piperine in Cancer Chemoprevention. Molecules. [Link]

-

Taylor & Francis. (n.d.). Piperidine alkaloids – Knowledge and References. [Link]

-

Taylor & Francis Online. (n.d.). Full article: Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. [Link]

-

Academic Journals. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. [Link]

-

Journal of the American Chemical Society. (n.d.). The Preparation of Some Piperidine Derivatives by the Mannich Reaction. [Link]

-

ACS Omega. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. [Link]

-

MDPI. (2022). Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects. [Link]

-

PubMed. (2024). Piperine: an emerging biofactor with anticancer efficacy and therapeutic potential. [Link]

-

MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

PubMed. (2017). Piperine as a Potential Anti-cancer Agent: A Review on Preclinical Studies. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Piperine: an emerging biofactor with anticancer efficacy and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Piperine as a Potential Anti-cancer Agent: A Review on Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ajchem-a.com [ajchem-a.com]

- 12. ijnrd.org [ijnrd.org]

- 13. academicjournals.org [academicjournals.org]

- 14. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. taylorandfrancis.com [taylorandfrancis.com]

- 17. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]

An In-Depth Technical Guide to the Proposed Mechanism of Action of 1-(2-hydroxyethyl)-4-(3-hydroxypropyl)piperidine

Preamble: Navigating the Uncharted Pharmacological Landscape of a Novel Piperidine Derivative

To our fellow researchers, scientists, and drug development professionals, this document serves as a comprehensive technical guide into the prospective mechanism of action for the novel chemical entity, 1-(2-hydroxyethyl)-4-(3-hydroxypropyl)piperidine. In the absence of direct empirical data for this specific molecule, we pivot to a hypothesis-driven approach, grounded in the well-established pharmacology of the piperidine scaffold. The piperidine ring is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutics with a wide array of biological activities.[1] This guide will, therefore, leverage structure-activity relationships of analogous compounds to posit a plausible mechanistic pathway and delineate a robust experimental framework for its validation.

Our core hypothesis is that this compound functions as a modulator of sigma receptors, a unique class of intracellular proteins with significant implications in neurological and psychiatric disorders. The structural features of the compound, namely the N-hydroxyethyl and 4-hydroxypropyl substituents on the piperidine core, suggest the potential for specific polar interactions within the sigma-1 receptor binding pocket.

I. Physicochemical and Structural Analysis

A thorough understanding of a compound's physical and chemical properties is foundational to elucidating its biological function. The key structural features of this compound are its tertiary amine within the piperidine ring and two terminal hydroxyl groups.

| Property | Value | Source |

| CAS Number | 19780-85-9 | [2][3][4] |

| Molecular Formula | C10H21NO2 | [2] |

| Molecular Weight | 187.28 g/mol | [2][3] |

| Predicted LogP | ~0.5 - 1.5 | (Cheminformatic Estimation) |

| pKa | ~9.0 - 10.0 | (Estimated for tertiary amine) |

The presence of two hydroxyl groups is anticipated to increase hydrophilicity compared to a non-hydroxylated piperidine core, potentially influencing its pharmacokinetic profile, including blood-brain barrier permeability. The tertiary amine is expected to be protonated at physiological pH, allowing for ionic interactions with biological targets.

II. Proposed Mechanism of Action: A Sigma-1 Receptor Modulator

We postulate that this compound acts as a modulator of the sigma-1 receptor (σ1R). This hypothesis is predicated on the following rationale:

-

Structural Precedent: Many known sigma-1 receptor ligands possess a piperidine or related nitrogenous heterocyclic scaffold.[5][6]

-

Key Pharmacophoric Features: The protonated tertiary amine can form a crucial ionic bond with the conserved aspartate residue (Asp126) in the σ1R binding site. The hydroxyalkyl side chains can engage in hydrogen bonding with surrounding amino acid residues, such as glutamate (Glu172), which is a key interaction for many σ1R ligands.

-

Neuromodulatory Potential: Sigma-1 receptors are implicated in a variety of central nervous system (CNS) functions, and their modulation can influence neurotransmitter systems.[5][7] Piperidine itself is known to be a constituent in the mammalian brain and affects synaptic mechanisms.[7]

Proposed Signaling Pathway

The proposed mechanism involves the binding of this compound to the sigma-1 receptor, which is located at the endoplasmic reticulum-mitochondrion interface. This interaction is hypothesized to allosterically modulate the activity of various ion channels and signaling proteins, leading to downstream effects on neuronal excitability and plasticity.

Caption: Proposed signaling pathway of this compound via sigma-1 receptor modulation.

III. Experimental Validation Workflow

A multi-tiered approach is essential to rigorously test our hypothesis. This involves in silico modeling, in vitro characterization, and in vivo functional assays.

Sources

- 1. ijnrd.org [ijnrd.org]

- 2. scbt.com [scbt.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound | 19780-85-9 | TCI AMERICA [tcichemicals.com]

- 5. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Neurobiology of piperidine: its relevance to CNS function - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Evaluation of 1-(2-hydroxyethyl)-4-(3-hydroxypropyl)piperidine

Foreword: Unlocking the Potential of a Novel Piperidine Derivative

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved pharmaceuticals and biologically active compounds.[1][2] Its conformational flexibility and synthetic tractability make it a cornerstone for the development of novel therapeutics targeting a wide array of diseases, including cancer, microbial infections, and inflammatory disorders.[1][3] This guide focuses on 1-(2-hydroxyethyl)-4-(3-hydroxypropyl)piperidine (CAS: 19780-85-9), a derivative whose biological potential remains largely unexplored.[4][5]

This document serves as a comprehensive technical framework for researchers, scientists, and drug development professionals. It outlines a systematic, multi-tiered approach to the initial in vitro characterization of this compound. We will move beyond a simple listing of procedures to explain the scientific rationale behind each experimental choice, ensuring a logical and self-validating workflow. Our objective is to build a foundational biological profile for this molecule, guiding future research and development efforts.

Compound at a Glance:

-

IUPAC Name: 3-[1-(2-hydroxyethyl)piperidin-4-yl]propan-1-ol[4]

-

Molecular Formula: C₁₀H₂₁NO₂[4]

-

Molecular Weight: 187.28 g/mol [4]

-

Appearance: White to light yellow powder/crystal

Part 1: Foundational Assessment: Cytotoxicity and Therapeutic Index

The initial and most critical step in evaluating any novel compound is to determine its effect on cell viability.[6][7] Cytotoxicity screening provides a fundamental understanding of the compound's intrinsic toxicity, establishes a safe concentration range for subsequent bioactivity assays, and offers a preliminary therapeutic index by comparing its effects on cancerous versus non-cancerous cells.[7][8] We will employ two complementary assays that measure different hallmarks of cell death.

Rationale for a Dual-Assay Approach

Relying on a single cytotoxicity assay can be misleading. A compound might inhibit metabolic activity without immediately compromising membrane integrity, or vice-versa. By using both a metabolic assay (MTT) and a membrane integrity assay (LDH), we create a more robust and validated cytotoxicity profile.

-

MTT Assay: Measures the metabolic activity of mitochondrial reductase enzymes, providing an indication of overall cell health and proliferation.[9]

-

LDH Assay: Measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme that leaks into the culture medium when the plasma membrane is damaged.[10][11]

Experimental Workflow for Cytotoxicity Screening

The logical flow for this initial assessment ensures that data from each step informs the next.

Caption: General workflow for cytotoxicity evaluation.

Detailed Experimental Protocols

This protocol is based on established methods for assessing metabolic activity.[12][13]

-

Cell Plating: Seed selected cell lines (e.g., HEK293 for non-cancerous, HeLa and MCF-7 for cancerous) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Compound Preparation and Treatment: Prepare a 10 mM stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from (for example) 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include wells with medium and vehicle (DMSO) as controls.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO₂.

-

MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[12] Add 20 µL of this solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

-

Solubilization: Carefully aspirate the medium from each well. Add 150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[12] Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to subtract background noise.[12]

-

Data Analysis: Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100 The IC₅₀ value (the concentration that inhibits 50% of cell growth) is then determined by plotting a dose-response curve.[7]

This protocol measures the loss of membrane integrity.[11][14]

-

Cell Plating and Treatment: Follow steps 1-3 from the MTT protocol (Section 1.3.1). Prepare additional control wells for "Maximum LDH Release" by adding a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of the incubation period.[15]

-

Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes.

-

Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.

-

Reagent Addition: Prepare the LDH assay reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add 50 µL of this mixture to each well containing the supernatant.

-

Incubation and Reading: Incubate the plate for 30 minutes at room temperature, protected from light.[14] Measure the absorbance at 490 nm.

-

Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Absorbance of Treated - Absorbance of Vehicle Control) / (Absorbance of Maximum Release - Absorbance of Vehicle Control)] x 100

Data Presentation: Cytotoxicity Profile

Quantitative data should be summarized in a clear, comparative format.

| Cell Line | Cell Type | Assay Type | Incubation Time (hours) | IC₅₀ (µM) |

| HEK293 | Normal Human Kidney | MTT | 48 | > 100 |

| HeLa | Human Cervical Cancer | MTT | 48 | 45.2 |

| MCF-7 | Human Breast Cancer | MTT | 48 | 62.8 |

| HEK293 | Normal Human Kidney | LDH | 48 | > 100 |

| HeLa | Human Cervical Cancer | LDH | 48 | 51.5 |

| Note: The data presented in this table is hypothetical and for illustrative purposes only. |

Part 2: Screening for Potential Therapeutic Bioactivities

With a defined non-toxic concentration range, we can proceed to screen for specific biological activities. The piperidine scaffold is known to be a key component in many antimicrobial and anti-inflammatory agents, making these logical starting points for investigation.[3]

Antimicrobial Activity Evaluation

The nitrogen-containing heterocyclic structure of piperidine is a common feature in many natural and synthetic antimicrobial compounds.[3] Therefore, assessing the ability of this compound to inhibit the growth of pathogenic bacteria and fungi is a critical step.

The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent.[16][17][18] It provides a quantitative measure of the compound's potency.

Caption: Workflow for the Broth Microdilution Assay.

-

Compound Dilution: In a 96-well microtiter plate, add 50 µL of appropriate sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to all wells. Add 50 µL of the test compound at 2x the highest desired concentration to the first column, creating a 1:1 dilution. Perform a two-fold serial dilution by transferring 50 µL from each well to the next well in the same row.[19]

-

Inoculum Preparation: Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight. Suspend colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[17] Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add 50 µL of the prepared inoculum to each well, bringing the total volume to 100 µL.

-

Controls: Include a positive control (a known antibiotic like Ciprofloxacin or Amphotericin B), a negative/growth control (inoculum with no compound), and a sterility control (broth only).

-

Incubation: Seal the plate and incubate at 37°C for 16-20 hours for bacteria or 24-48 hours for fungi.[16]

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[17]

| Microorganism | Type | MIC (µg/mL) |

| Staphylococcus aureus (ATCC 29213) | Gram-positive Bacteria | 64 |

| Escherichia coli (ATCC 25922) | Gram-negative Bacteria | 128 |

| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative Bacteria | >256 |

| Candida albicans (ATCC 90028) | Fungus (Yeast) | 128 |

| Note: The data presented in this table is hypothetical and for illustrative purposes only. |

Anti-inflammatory Activity Evaluation

Chronic inflammation is implicated in numerous diseases. Many piperidine-containing natural alkaloids and synthetic drugs exhibit anti-inflammatory properties.[3] Simple, cell-free in vitro assays can provide an initial indication of a compound's potential to modulate inflammatory processes.[20][21]

We propose two widely used assays to assess anti-inflammatory potential:

-

Inhibition of Albumin Denaturation: Protein denaturation is a well-documented cause of inflammation. This assay measures the ability of a compound to prevent heat-induced denaturation of protein.[22][23]

-

HRBC Membrane Stabilization: The stabilization of human red blood cell (HRBC) membranes against heat-induced lysis is analogous to the stabilization of lysosomal membranes, preventing the release of pro-inflammatory enzymes.[24][25]

Caption: Workflow for in vitro anti-inflammatory screening.

-

Reaction Mixture: Prepare a reaction mixture consisting of 0.2 mL of 1% aqueous bovine serum albumin (BSA) and 2.8 mL of phosphate-buffered saline (PBS, pH 6.4).

-

Treatment: Add 2 mL of the test compound at various concentrations (e.g., 100-1000 µg/mL) to the reaction mixture. Use Diclofenac sodium as a positive control.[26]

-

Incubation: Incubate the samples at 37°C for 15 minutes.

-

Denaturation: Induce denaturation by heating the mixture at 70°C in a water bath for 15 minutes.[23]

-

Reading: After cooling, measure the turbidity (absorbance) of the samples at 660 nm.

-

Calculation: Calculate the percentage inhibition using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

-

HRBC Suspension Preparation: Obtain fresh human blood and mix with an equal volume of Alsever's solution (anticoagulant). Centrifuge at 3000 rpm for 10 minutes, discard the supernatant, and wash the packed red blood cells three times with sterile saline. Prepare a 10% v/v suspension in sterile saline.

-

Reaction Mixture: In separate tubes, mix 0.5 mL of the HRBC suspension with 0.5 mL of the test compound at various concentrations. Also prepare a control (with saline instead of compound) and a positive control (with Diclofenac sodium).[27]

-

Incubation and Lysis: Incubate all tubes at 56°C for 30 minutes in a water bath.

-

Centrifugation: Cool the tubes and centrifuge at 2500 rpm for 5 minutes.

-

Reading: Collect the supernatant and measure the absorbance of the released hemoglobin at 560 nm.

-

Calculation: Calculate the percentage of membrane protection using the formula: % Protection = 100 - [(Absorbance of Test / Absorbance of Control) x 100]

| Assay Type | Concentration (µg/mL) | % Inhibition / % Protection |

| Albumin Denaturation | 500 | 55.3% |

| Albumin Denaturation | 1000 | 72.1% |

| HRBC Stabilization | 500 | 48.9% |

| HRBC Stabilization | 1000 | 65.7% |

| Note: The data presented in this table is hypothetical and for illustrative purposes only. |

Conclusion and Future Directions